![molecular formula C11H15N3O2 B1299856 3-Amino-4-morpholin-4-yl-benzamide CAS No. 31642-90-7](/img/structure/B1299856.png)
3-Amino-4-morpholin-4-yl-benzamide
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Overview
Description
The compound 3-Amino-4-morpholin-4-yl-benzamide is a chemical structure that has been the focus of various studies due to its potential antitumor activity. This compound is a derivative of the morpholine moiety and is often synthesized through the condensation of different starting materials, followed by cyclization and other chemical reactions. The interest in this compound is primarily due to its inhibitory effects on the proliferation of cancer cell lines, making it a candidate for further investigation in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 3-Amino-4-morpholin-4-yl-benzamide derivatives typically involves the condensation of a suitable benzamide with morpholine or its derivatives. For instance, the synthesis of related compounds such as 4-amino-substituted pyrido[3,4-d]pyrimidines and various indazole derivatives has been reported. These syntheses often start with the amination of difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate . The resulting compounds are then further modified to enhance their biological activity and to explore their potential as antitumor agents.
Molecular Structure Analysis
The molecular structure of 3-Amino-4-morpholin-4-yl-benzamide derivatives has been determined using crystallography. These compounds typically crystallize in the monoclinic system and exhibit space groups such as P21/c and P21/n. The determination of the crystal structure is crucial for understanding the compound's conformation and for designing analogs with improved biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Amino-4-morpholin-4-yl-benzamide derivatives include condensation, amination, and cyclization. These reactions are carefully controlled to obtain the desired product with high purity. The use of reagents such as trifluoromethanesulfonic anhydride and secondary amines in the synthesis indicates the complexity and specificity of the reactions required to produce these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-morpholin-4-yl-benzamide derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the compound's stability, conformation, and potential interactions with biological targets. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its antitumor activity. The inhibition of cancer cell proliferation observed in studies suggests that these compounds have significant potential as therapeutic agents .
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to synthesizing and determining the crystal structure of benzamide derivatives, including those related to 3-Amino-4-morpholin-4-yl-benzamide. For instance, Lu et al. (2017) synthesized a compound with a similar structure and noted its effective inhibition on cancer cell proliferation, emphasizing the potential of these compounds in cancer research (Lu et al., 2017). Additionally, the crystallographic analysis provides insights into the molecular conformation, which is crucial for understanding the interaction with biological targets.
Antitumor and Antiproliferative Activities
The antitumor and antiproliferative activities of benzamide derivatives are of significant interest. Research by Ji et al. (2018) and Wang et al. (2015) highlighted the synthesis of derivatives demonstrating distinct inhibitory capacity against cancer cell proliferation, indicating the therapeutic potential of these molecules (Ji et al., 2018); (Wang et al., 2015). These findings support the role of morpholin-4-yl-benzamide derivatives in developing new anticancer therapies.
Targeting Specific Pathways
The specific targeting of biological pathways is another crucial application. The PI3K/Akt/mTOR pathway, known for its role in cell growth and survival, has been a target for these derivatives. Studies showed that certain benzamide derivatives could block this pathway, leading to the induction of apoptosis in cancer cells, offering a promising strategy for cancer treatment (Wang et al., 2015).
Novel Inhibitors Design
The design and synthesis of novel inhibitors based on the benzamide scaffold are a significant application. For example, the development of compounds targeting the human melanin-concentrating hormone receptor 1 (hMCHR1) as potential treatments for obesity showcases the versatility of this chemical structure in designing inhibitors for various receptors and enzymes (Kasai et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLXEIOHNIMMPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357135 |
Source
|
Record name | 3-Amino-4-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-morpholin-4-yl-benzamide | |
CAS RN |
31642-90-7 |
Source
|
Record name | 3-Amino-4-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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